![molecular formula C17H19N3O3S B2785684 7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421476-18-7](/img/structure/B2785684.png)
7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
The compound is a derivative of imidazo[2,1-b][1,3]thiazines, which are a class of nitrogen- and sulfur-containing heterocyclic compounds . These compounds are known for their broad range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazo[2,1-b][1,3]thiazines can be synthesized through various methods . One common method involves the reaction of 1,2,4-triazole-5-thiones with dimethyl acetylene dicarboxylate using toluene as a solvent under reflux conditions .Molecular Structure Analysis
The compound contains an imidazo[2,1-b][1,3]thiazine core, which is a heterocyclic structure containing nitrogen and sulfur atoms . It also has various functional groups attached to it, including an ethyl group, a hydroxyphenyl group, and a carboxamide group.Scientific Research Applications
- Research suggests that this compound exhibits potential anticancer properties. It may interfere with cancer cell growth, proliferation, and survival pathways. Investigating its mechanism of action and optimizing its efficacy could lead to novel cancer therapies .
- The compound’s structure indicates that it contains a thiazine ring, which is associated with anti-inflammatory activity. Researchers could explore its effects on inflammatory pathways and evaluate its potential as an anti-inflammatory agent .
- The presence of the thiazine moiety suggests that this compound might have antibacterial and antifungal effects. Investigating its activity against specific pathogens could be valuable for drug development .
- Some thiazine derivatives exhibit neuroprotective properties. Researchers could explore whether this compound has similar effects, potentially aiding in the treatment of neurodegenerative diseases .
- Given its unique structure, researchers could investigate whether this compound inhibits specific enzymes. Enzyme inhibition studies are crucial for drug discovery and understanding biological processes .
- Comparing this compound with related analogs could reveal SAR trends. Understanding how specific structural features impact its biological activity would be valuable for medicinal chemistry .
- Researchers could explore the metabolism and pharmacokinetics of this compound. Analyzing its stability, bioavailability, and distribution in vivo would inform its potential as a drug candidate .
- Molecular docking simulations could predict its binding affinity to specific protein targets. This information guides further experimental validation and drug design .
Anticancer Activity
Anti-Inflammatory Effects
Antibacterial and Antifungal Properties
Neuroprotective Potential
Enzyme Inhibition Studies
Structure-Activity Relationship (SAR) Studies
Metabolic Pathways and Pharmacokinetics
Computational Modeling and Docking Studies
properties
IUPAC Name |
7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-12-10(2)18-17-20(16(12)23)8-11(9-24-17)15(22)19-13-6-4-5-7-14(13)21/h4-7,11,21H,3,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTMDHYTOXQIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=CC=C3O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-N-(2-hydroxyphenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
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